2-(4-Bromo-3-fluorophenoxy)acetic acid

Description

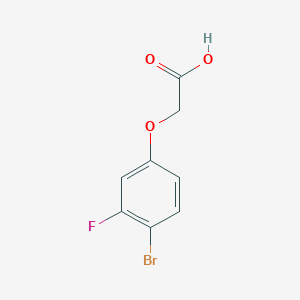

2-(4-Bromo-3-fluorophenoxy)acetic acid is a halogenated aromatic compound featuring a phenoxyacetic acid backbone. The phenoxy group is substituted with bromine (Br) at the para position and fluorine (F) at the meta position, while the acetic acid moiety is linked via an oxygen atom. This structure distinguishes it from phenylacetic acid derivatives, where the acetic acid is directly attached to the aromatic ring. The compound’s unique substitution pattern and oxygen bridge influence its electronic properties, solubility, and reactivity, making it valuable in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTITZLOIKMYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)acetic acid typically involves the reaction of 4-bromo-3-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromo and fluoro groups to hydrogen, resulting in the formation of phenoxyacetic acid.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids and other oxidized derivatives.

Reduction: Formation of phenoxyacetic acid.

Substitution: Formation of substituted phenoxyacetic acids with various functional groups.

Scientific Research Applications

2-(4-Bromo-3-fluorophenoxy)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromo and fluoro groups can enhance its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

Phenoxyacetic Acid Derivatives

- 2-(4-Bromo-3-fluorophenoxy)acetic Acid: Substituents: Br (para), F (meta) on the phenoxy ring. Oxygen bridge introduces conformational flexibility compared to phenylacetic acids.

- 2-(4-Bromo-2-isopropylphenoxy)acetic Acid (CAS 685853-35-4): Substituents: Br (para), isopropyl (ortho).

- 3-(4-Bromo-3-fluorophenoxy)piperidine: Piperidine ring replaces the acetic acid, altering solubility and biological activity. Used in medicinal chemistry for its basic nitrogen center .

Phenylacetic Acid Derivatives

2-(3-Bromo-4-methoxyphenyl)acetic Acid (CAS 202000-99-5):

- 2-(4-Bromo-2,5-difluorophenyl)acetic Acid (CAS 871035-64-2): Substituents: Br (para), F (ortho and meta).

| Compound | Substituents | Backbone | Key Features |

|---|---|---|---|

| This compound | Br (para), F (meta) | Phenoxyacetic | Oxygen bridge, moderate steric bulk |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Br (meta), OMe (para) | Phenylacetic | Electron-donating OMe, planar ring |

| 2-(4-Bromo-2-isopropylphenoxy)acetic acid | Br (para), isopropyl (ortho) | Phenoxyacetic | High steric hindrance |

Reactivity Trends :

- Phenoxyacetic acids undergo esterification and amidation more readily due to the oxygen bridge’s flexibility.

- Phenylacetic acids with electron-withdrawing groups (e.g., Br) are prone to decarboxylation under acidic conditions .

Physicochemical Properties

- Crystal Packing: 2-(3-Bromo-4-methoxyphenyl)acetic Acid: Forms centrosymmetric dimers via O–H∙∙∙O hydrogen bonds (R₂²(8) motif) . this compound: Expected to exhibit similar dimerization but with altered angles due to fluorine’s electronegativity.

Electronic Effects :

- Br and F substituents in the target compound create a polarized aromatic ring, enhancing electrophilic substitution at the ortho position.

- Methoxy groups in phenylacetic acids increase electron density, stabilizing carbocation intermediates .

Biological Activity

2-(4-Bromo-3-fluorophenoxy)acetic acid is a compound of significant interest in the fields of medicinal chemistry and agriculture due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 233.03 g/mol. The compound features a phenoxy group linked to an acetic acid moiety, with bromine and fluorine substituents on the aromatic ring, which influence its reactivity and biological interactions.

1. Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity. Its mechanism involves the inhibition of plant growth hormones, leading to abnormal growth patterns or death in target plants. This herbicidal action is primarily attributed to the compound's ability to disrupt auxin signaling pathways in plants, which are crucial for growth regulation.

Table 1: Herbicidal Activity Data

| Compound | Target Plant | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Various weeds | Auxin pathway disruption | High |

| 4-Chloro-3-fluorophenoxyacetic acid | Grasses | Hormonal inhibition | Moderate |

2. Antimicrobial Activity

In addition to its herbicidal properties, this compound has shown promising antimicrobial activity against various bacterial and fungal strains. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 32 | Bactericidal |

| Staphylococcus aureus | 16 | Bactericidal |

| Candida albicans | 64 | Fungicidal |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Auxin Receptors : The compound mimics natural auxins, leading to uncontrolled cell division and growth inhibition in plants.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways in bacteria and fungi, thereby disrupting their growth.

Case Study 1: Herbicidal Efficacy

A field study evaluated the efficacy of this compound on common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial properties of the compound against several pathogens. The results showed that it effectively inhibited the growth of both E. coli and S. aureus at concentrations lower than many conventional antibiotics, suggesting a potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.